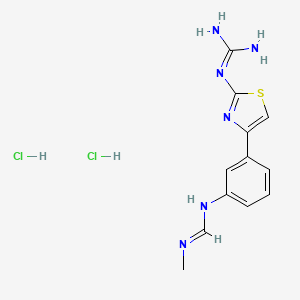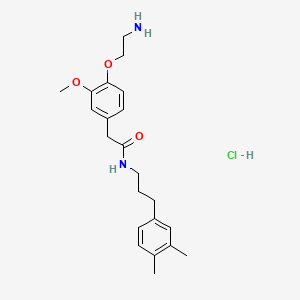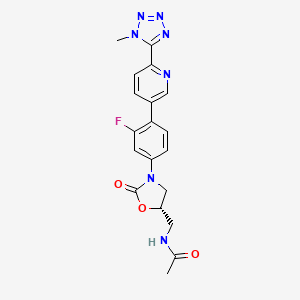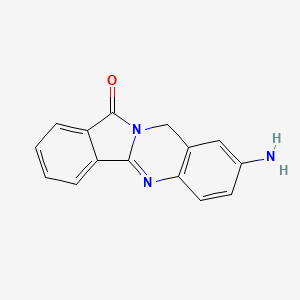
Daniquidone
Descripción general
Descripción
Daniquidone is an investigational drug that has been used in trials studying the treatment of neoplasms . It is a small molecule and its chemical formula is C15H11N3O . The compound belongs to the class of organic compounds known as indoloquinazolines, which are polycyclic aromatic compounds containing an indole fused to a quinazoline .
Molecular Structure Analysis
The molecular structure of Daniquidone includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The average weight of the molecule is 249.273 Da and the monoisotopic mass is 249.090211986 Da .
Physical And Chemical Properties Analysis
Daniquidone has a density of 1.5±0.1 g/cm3, a boiling point of 524.0±60.0 °C at 760 mmHg, and a flash point of 270.7±32.9 °C . It has a molar refractivity of 71.3±0.5 cm3, and a molar volume of 169.6±7.0 cm3 . The compound has 4 H bond acceptors, 2 H bond donors, and no freely rotating bonds .
Aplicaciones Científicas De Investigación
Pharmacogenetics in Cancer Therapy Daniquidone, also known as batracylin, is an ATP-insensitive topoisomerase I/II inhibitor explored for its potential in cancer therapy. A significant study focused on its pharmacogenetics-driven patient selection for a phase I trial in individuals with advanced solid tumors and lymphomas. This approach was based on minimizing exposure to a toxic metabolite, N-acetyl-batracylin, by selecting patients with a slow NAT2 acetylator genotype. The trial aimed to determine the safety, maximum tolerated dose (MTD), and pharmacokinetics of daniquidone and its metabolites. Although the trial reached a dose 20-fold higher than the MTD in rats and 70% of the MTD in mice, development was halted due to adverse effects not mitigable by hydration, highlighting the complexity of translating preclinical success to clinical efficacy S. Kummar, M. Gutierrez, L. Anderson, R.W. Jr. Klecker, A. Chen, A.J. Murgo, J. Doroshow, J. Collins, 2013.
Mechanisms of Action Daniquidone's mechanism involves inhibiting topoisomerases I and II, crucial for DNA replication, repair, and RNA and protein synthesis. Its acetylated form is particularly toxic and capable of inducing unscheduled DNA synthesis, posing risks for rapid acetylators. This highlights its potential for antineoplastic activity, albeit with significant toxicity concerns that necessitate careful patient selection and monitoring in clinical applications Definitions, 2020.
Model Organism Studies Although not directly related to daniquidone, research utilizing zebrafish (Danio rerio) as a model organism in pharmacogenetics and neuropharmacology provides a broader context for the importance of model organisms in drug discovery and development. Zebrafish are used to understand brain function, dysfunction, and the modulation by genetic and pharmacological interventions. This includes studies on complex brain disorders, drug-induced conditions, and the potential for modeling major human neuropsychiatric syndromes. Such research underscores the value of zebrafish in translational neuroscience, pharmacology, and potentially in evaluating drugs like daniquidone for their efficacy and safety profiles A. Kalueff, A. Stewart, R. Gerlai, 2014.
Propiedades
IUPAC Name |
8-amino-10H-isoindolo[1,2-b]quinazolin-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c16-10-5-6-13-9(7-10)8-18-14(17-13)11-3-1-2-4-12(11)15(18)19/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIOCKJKFXAKHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)N=C3N1C(=O)C4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057802 | |
| Record name | Daniquidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Daniquidone | |
CAS RN |
67199-66-0 | |
| Record name | Batracylin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67199-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daniquidone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067199660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daniquidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12804 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Daniquidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Daniquidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DANIQUIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E780TX33D2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



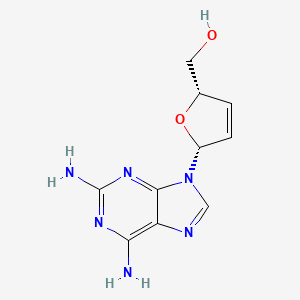
![1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1669711.png)

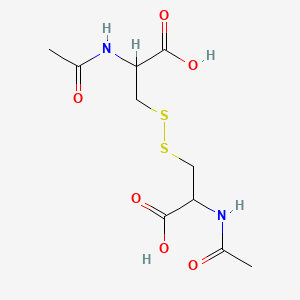

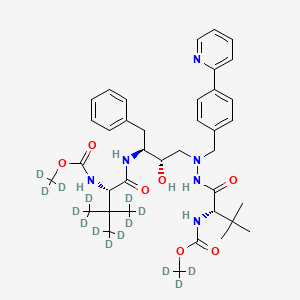

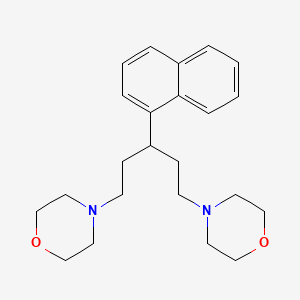
![N-[4-(1H-imidazol-5-yl)phenyl]-N'-methylmethanimidamide](/img/structure/B1669728.png)
![N-(tert-butyl)-N'-[4-(1H-imidazol-4-yl)phenyl]imidoformamide](/img/structure/B1669729.png)
